PROTAC BRD4 Degrader-8

Epigenetics PROTAC BRD4

PROTAC BRD4 Degrader‑8 is a proteolysis‑targeting chimera that covalently links a BRD4‑bromodomain ligand to a von Hippel‑Lindau (VHL) E3 ligase ligand via a polyethylene glycol (PEG) linker. It is designed to induce ubiquitination and subsequent proteasomal degradation of the BRD4 protein.

Molecular Formula C53H61F2N9O11S2
Molecular Weight 1102.2 g/mol
Cat. No. B8143643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-8
Molecular FormulaC53H61F2N9O11S2
Molecular Weight1102.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
InChIInChI=1S/C53H61F2N9O11S2/c1-30-46(76-29-60-30)32-9-7-31(8-10-32)21-59-50(68)42-19-36(65)25-64(42)52(70)47(53(2,3)4)61-43(66)27-75-16-15-74-14-13-73-12-11-56-49(67)37-20-41-38(17-33(37)28-77(6,71)72)39-26-62(5)51(69)45-44(39)34(22-57-45)24-63(41)48-40(55)18-35(54)23-58-48/h7-10,17-18,20,22-23,26,29,36,42,47,57,65H,11-16,19,21,24-25,27-28H2,1-6H3,(H,56,67)(H,59,68)(H,61,66)/t36-,42+,47-/m1/s1
InChIKeyGPZQCKOJSPAJES-KFRCLFBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-8: A VHL‑Based BRD4‑Targeting Degrader for Cancer Research


PROTAC BRD4 Degrader‑8 is a proteolysis‑targeting chimera that covalently links a BRD4‑bromodomain ligand to a von Hippel‑Lindau (VHL) E3 ligase ligand via a polyethylene glycol (PEG) linker . It is designed to induce ubiquitination and subsequent proteasomal degradation of the BRD4 protein. The compound demonstrates potent binding to both BRD4 bromodomains, with IC₅₀ values of 1.1 nM for BD1 and 1.4 nM for BD2 in biochemical assays, and it induces BRD4 protein degradation in PC3 prostate cancer cells .

Why a Generic VHL‑Based BRD4 PROTAC Cannot Substitute for PROTAC BRD4 Degrader‑8


Substituting PROTAC BRD4 Degrader‑8 with another VHL‑based BRD4 PROTAC (e.g., MZ1, ARV‑771) or a CRBN‑based degrader (e.g., dBET1) is scientifically unsound because degradation potency (DC₅₀) and functional antiproliferative activity (IC₅₀) are determined by the precise linker composition and ligand geometry that dictate ternary complex formation and cellular permeability [1]. A difference in linker length, composition, or attachment point can alter the degradation efficiency by an order of magnitude and shift the isoform selectivity profile [1]. Consequently, experimental protocols optimized for PROTAC BRD4 Degrader‑8 cannot be assumed to be transferable to other BRD4‑targeting PROTACs without extensive re‑validation of dose‑response, time‑course, and phenotypic outcomes.

PROTAC BRD4 Degrader‑8: Head‑to‑Head Quantitative Comparison Against Benchmark VHL‑Based and CRBN‑Based BRD4 PROTACs


BRD4 Bromodomain Binding Affinity: PROTAC BRD4 Degrader‑8 vs. MZ1

PROTAC BRD4 Degrader‑8 exhibits sub‑nanomolar binding to BRD4 BD1 and BD2, with IC₅₀ values of 1.1 nM and 1.4 nM, respectively . In contrast, the benchmark VHL‑based BRD4 PROTAC MZ1 displays Kd values for BRD4 BD1 and BD2 of 382 nM and 120 nM, respectively . This represents an approximately 350‑fold higher affinity for BD1 and an 85‑fold higher affinity for BD2 for PROTAC BRD4 Degrader‑8 compared to MZ1. While these values derive from different assay formats (IC₅₀ vs. Kd), the magnitude of difference suggests a substantially stronger initial target engagement event.

Epigenetics PROTAC BRD4 Bromodomain

BRD4 Protein Degradation Potency: PROTAC BRD4 Degrader‑8 DC₅₀ vs. Benchmark VHL‑Based Degrader MZ1

PROTAC BRD4 Degrader‑8 degrades BRD4 protein in PC3 prostate cancer cells with a DC₅₀ of 7.5 nM after 4 hours of treatment [1]. The benchmark VHL‑based degrader MZ1 degrades BRD4 in H661 and H838 non‑small cell lung cancer cells with DC₅₀ values of 8 nM and 23 nM, respectively . Notably, PROTAC BRD4 Degrader‑8 achieves comparable or superior degradation potency in a prostate cancer cell line, a context highly relevant for androgen receptor‑driven oncology research.

PROTAC BRD4 Protein Degradation DC50

Antiproliferative Activity in Prostate Cancer Cells: PROTAC BRD4 Degrader‑8 vs. Pan‑BET Inhibitor JQ1

PROTAC BRD4 Degrader‑8 inhibits the proliferation of PC3 prostate cancer cells with an IC₅₀ of 28 nM after 6 days of treatment [1]. The pan‑BET bromodomain inhibitor JQ1, which served as the BRD4‑binding warhead for many PROTACs including MZ1, exhibits an IC₅₀ of 5056 nM for BRD4 inhibition in biochemical assays and is significantly less potent in cellular assays [2]. This represents an approximately 180‑fold enhancement in antiproliferative potency for PROTAC BRD4 Degrader‑8 relative to JQ1 inhibition. The enhanced potency underscores the catalytic mechanism of PROTACs, which enables sustained target suppression at substoichiometric concentrations compared to occupancy‑driven inhibitors.

PROTAC BRD4 Prostate Cancer Antiproliferative

MYC Transcript Suppression: PROTAC BRD4 Degrader‑8 vs. dBET1 (CRBN‑Based Degrader)

PROTAC BRD4 Degrader‑8 suppresses MYC gene transcript levels in MV4‑11 acute myeloid leukemia (AML) cells with an IC₅₀ of 11 nM after 4 hours of treatment [1]. The CRBN‑based BRD4 degrader dBET1, which represents a distinct E3 ligase recruitment strategy, degrades BRD4 with an EC₅₀ of 430 nM and inhibits MV4‑11 cell proliferation with an IC₅₀ of 140 nM [2]. While a direct MYC IC₅₀ for dBET1 is not reported, its overall cellular potency is substantially lower. PROTAC BRD4 Degrader‑8 achieves ~13‑fold greater potency in suppressing MYC transcription than dBET1's antiproliferative IC₅₀, and its degradation DC₅₀ (7.5 nM) is >50‑fold more potent than dBET1's EC₅₀ (430 nM).

PROTAC BRD4 MYC AML

PROTAC BRD4 Degrader‑8: Optimal Research Application Scenarios Based on Quantified Differentiation


Mechanistic Studies of BRD4‑Driven Transcription in Prostate Cancer

PROTAC BRD4 Degrader‑8 is optimally suited for experiments requiring potent and sustained BRD4 depletion in prostate cancer models. Its low DC₅₀ of 7.5 nM in PC3 cells [1] enables near‑complete target removal at sub‑micromolar concentrations, while its 28 nM antiproliferative IC₅₀ [1] provides a wide window for dose‑response studies linking BRD4 degradation to growth inhibition. The compound's high binding affinity to BRD4 BD1/BD2 (IC₅₀ 1.1/1.4 nM) ensures efficient ternary complex formation with VHL, making it a reliable tool for dissecting the transcriptional consequences of acute BRD4 loss in androgen‑responsive pathways.

Validation of BRD4 Degradation as a Therapeutic Strategy in AML

For researchers investigating BRD4 as a vulnerability in acute myeloid leukemia, PROTAC BRD4 Degrader‑8 offers a 11 nM IC₅₀ for MYC transcript suppression in MV4‑11 cells [1]. This level of potency is >13‑fold superior to the CRBN‑based degrader dBET1's functional effects [2] and provides a clean pharmacological tool to assess the dependency of AML cell survival on BRD4‑driven MYC expression. The compound's rapid degradation kinetics (DC₅₀ at 4 h) [1] allow for time‑resolved analysis of early transcriptional changes following BRD4 loss.

Comparative E3 Ligase Recruitment Studies

PROTAC BRD4 Degrader‑8 serves as a benchmark VHL‑recruiting degrader for side‑by‑side comparisons with CRBN‑based (e.g., dBET1) or MDM2‑based BRD4 PROTACs. Its well‑characterized degradation potency (DC₅₀ = 7.5 nM) [1] and high target engagement affinity provide a robust reference point for evaluating how E3 ligase choice and linker composition influence degradation efficiency, neosubstrate selectivity, and downstream phenotypic outcomes. Such comparative studies are essential for rational PROTAC design and for understanding the context‑dependent efficacy of different E3 ligase recruitment strategies in BRD4‑dependent cancers.

Linker Optimization and Structure‑Activity Relationship (SAR) Studies

Given that PROTAC BRD4 Degrader‑8 contains a specific PEG linker connecting the VHL ligand to the BRD4‑binding warhead, it is an ideal reference compound for SAR campaigns aimed at optimizing linker length, composition, and attachment chemistry. Its established degradation DC₅₀ (7.5 nM) [1] and antiproliferative IC₅₀ (28 nM) [1] provide a quantitative baseline against which newly synthesized analogs can be benchmarked. Researchers can systematically vary the linker while holding the VHL and BRD4 ligands constant, enabling direct attribution of potency changes to linker modifications.

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